molecular formula C12H16F8INO3Si B146256 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- CAS No. 135587-12-1

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-

Cat. No.: B146256
CAS No.: 135587-12-1
M. Wt: 529.24 g/mol
InChI Key: ATTJAAXCEFIJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- is a complex organofluorine compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a unique bicyclic structure containing silicon, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the hexyl chain.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Cyclization: Formation of the bicyclic structure through a series of condensation reactions involving silicon, oxygen, and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging or as a diagnostic tool.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-: The parent compound.

    1-(3,3,4,4,5,5,6,6-Octafluoro-1-chlorohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A similar compound with chlorine instead of iodine.

    1-(3,3,4,4,5,5,6,6-Octafluoro-1-bromohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A similar compound with bromine instead of iodine.

Uniqueness

2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro and bromo analogs

Properties

IUPAC Name

1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F8INO3Si/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(21)26-23-4-1-22(2-5-24-26)3-6-25-26/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTJAAXCEFIJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F8INO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929077
Record name 1-(3,3,4,4,5,5,6,6-Octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135587-12-1
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135587121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,3,4,4,5,5,6,6-Octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.